Physicochemical Profiling and Synthetic Utility of 4-Amino-5-fluoro-2-methoxybenzoic Acid (CAS 1346763-78-7)
Physicochemical Profiling and Synthetic Utility of 4-Amino-5-fluoro-2-methoxybenzoic Acid (CAS 1346763-78-7)
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of a lead optimization campaign. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS 1346763-78-7) has emerged as a highly privileged scaffold, particularly in the development of central nervous system (CNS) therapeutics and Targeted Protein Degradation (TPD) modalities [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. We will deconstruct the physicochemical properties of this molecule, analyze the structural causality behind its use in kinase selectivity (specifically LRRK2), and provide self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Data and Molecular Descriptors
Understanding the baseline physical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the fluorine atom and the methoxy group significantly alters the electronic and steric environment of the core benzene ring.
| Property | Value | Scientific Implication |
| Chemical Formula | C₈H₈FNO₃ | Provides a low-molecular-weight core (Ligand Efficiency). |
| Molecular Weight | 185.15 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Monoisotopic Mass | 185.0488 Da | Crucial for precise LC-MS/HRMS validation [1]. |
| H-Bond Donors | 2 (-NH₂, -COOH) | Facilitates hinge-region binding in kinase targets. |
| H-Bond Acceptors | 4 (N, F, O, O) | Enhances aqueous solubility and target interaction. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
| Physical Form | Solid (Light brown) | Requires storage at 2-8°C, protected from light [1]. |
Structural Rationale: The "Selectivity Hotspot"
In drug design, every functional group must serve a purpose. The substitution pattern of 4-amino-5-fluoro-2-methoxybenzoic acid is not arbitrary; it is a masterclass in structure-based drug design (SBDD).
The Ortho-Methoxy Gatekeeper
In the development of brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, achieving selectivity over the kinome (particularly JAK2) is notoriously difficult. The ortho-methoxy group acts as a structural gatekeeper. According to matched molecular pair activity cliff analyses, the methoxy group fits seamlessly into the LRRK2 hinge binding region near residue Leu1949. However, it creates a severe steric clash in JAK2 and approximately 290 other kinases that possess a bulkier Phenylalanine (Phe) or Tyrosine (Tyr) residue at the corresponding position [2].
The C-5 Fluoro Metabolic Shield
The introduction of fluorine at the C-5 position serves two causal purposes:
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Metabolic Stability: It blocks cytochrome P450-mediated aromatic oxidation at an otherwise electron-rich site.
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pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent C-4 amino group. This reduces the basicity of the amine, which directly correlates with increased passive blood-brain barrier (BBB) permeability and reduced susceptibility to P-glycoprotein (P-gp) efflux [2].
Fig 1: Structural rationale and pharmacophore mapping of the benzoic acid scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and progression.
Protocol A: Synthesis of the Carboxylic Acid from Nitrile Precursor
Often, this building block is generated in situ or synthesized from the more stable nitrile precursor, 4-amino-5-fluoro-2-methoxybenzonitrile [2].
Step-by-Step Methodology:
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Reaction Setup: Suspend 4-amino-5-fluoro-2-methoxybenzonitrile (1.0 eq) and KOH (excess) in a 1:1 mixture of Ethanol and deionized water.
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Primary Hydrolysis: Heat the mixture at reflux for 30 hours. Causality: The strong base attacks the nitrile carbon, converting it to an intermediate primary amide.
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Oxidative Cleavage: Cool the reaction to room temperature and slowly add 30% aqueous H₂O₂ (0.5 volumes). Stir for 10 minutes, then return to reflux. Causality: Hydrogen peroxide acts as a nucleophilic catalyst (hydroperoxide anion), rapidly driving the hydrolysis of the sterically hindered intermediate amide to the carboxylate.
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Isolation & Validation: Cool the mixture, acidify with 1M HCl to pH 3-4 to precipitate the free acid. Filter and dry.
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Validation Checkpoint: Run LC-MS. You must observe a dominant peak at [M+H]+ = 186.1 [3].
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Protocol B: HATU-Mediated Amide Coupling for PROTAC Linkers
This scaffold is frequently utilized in the synthesis of PROTACs (e.g., PLK1/BRD4 degraders) where the carboxylic acid is coupled to complex amine linkers [3].
Step-by-Step Methodology:
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Pre-activation: Dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).
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Causality: The ortho-methoxy group introduces mild steric hindrance around the carbonyl carbon. HATU is explicitly chosen over EDC/HOBt because it forms a highly reactive HOAt ester, overcoming the steric bulk and ensuring rapid activation.
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Coupling: After 30 minutes of stirring at 25 °C, add the target amine (1.0 eq). Stir for 1 hour.
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In-Process Control (IPC):
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Validation Checkpoint: Sample 5 µL into 1 mL of Acetonitrile. LC-MS must show complete consumption of the 186.1 mass and the appearance of the target amide mass.
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Workup: Dilute with water to quench. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under vacuum.
Fig 2: Self-validating synthetic workflow from nitrile precursor to final amide.
Conclusion
4-Amino-5-fluoro-2-methoxybenzoic acid is not merely a passive structural connector; it is an active participant in the pharmacokinetic and pharmacodynamic profile of the resulting drug candidate. By leveraging the steric gating of the ortho-methoxy group and the electronic tuning of the C-5 fluorine, scientists can engineer highly selective, brain-penetrant therapeutics. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity translation from in silico design to in vitro reality.
References
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Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, ACS Publications, Sept 17, 2012. Available at: [Link]
- Google Patents. "WO2024162828A1 - Novel plk1 degradation inducing compound." Google Patents, 2024.
